molecular formula C19H15F3N2O2S B2870360 2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide CAS No. 831238-04-1

2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide

Cat. No.: B2870360
CAS No.: 831238-04-1
M. Wt: 392.4
InChI Key: CUHLSCSFIKYISH-UHFFFAOYSA-N
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Description

2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide is a synthetic organic compound featuring a benzamide core substituted with a methoxy group and linked to a 1,3-thiazole ring. The thiazole ring is further functionalized with a 3-(trifluoromethyl)benzyl group. This specific molecular architecture is of significant interest in medicinal chemistry and biochemical research. Compounds based on the N-(thiazol-2-yl)-benzamide scaffold have been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor family . This makes such analogs valuable tools for probing the physiological and pathological roles of ZAC, a receptor that assembles into a homopentameric, cation-selective channel activated by zinc . Researchers can utilize this compound to investigate ion channel function and receptor-ligand interactions. Furthermore, the 1,3-thiazole moiety is a privileged structure in drug discovery, known for its ability to interact with various biological targets. This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. For specific storage and handling information, please refer to the safety data sheet (SDS).

Properties

IUPAC Name

2-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O2S/c1-26-16-8-3-2-7-15(16)17(25)24-18-23-11-14(27-18)10-12-5-4-6-13(9-12)19(20,21)22/h2-9,11H,10H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHLSCSFIKYISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. Its molecular structure, which includes a thiazole moiety and a trifluoromethyl group, suggests a diverse range of interactions with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships (SAR).

  • Molecular Formula : C19H15F3N2O2S
  • Molecular Weight : 392.4 g/mol
  • IUPAC Name : 2-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings exhibit cytotoxic effects against various cancer cell lines.
    • A study highlighted the importance of substituents on the thiazole ring for enhancing anticancer activity, with specific analogs showing IC50 values in the low micromolar range against human cancer cells .
  • Anticonvulsant Properties :
    • Thiazole-based compounds have also been evaluated for anticonvulsant activity. For instance, certain thiazole derivatives demonstrated significant protective effects in seizure models, suggesting that modifications to the thiazole structure can lead to improved efficacy .
  • Anti-inflammatory Effects :
    • Some studies have indicated that thiazole derivatives can modulate inflammatory pathways. The presence of specific functional groups may enhance their ability to inhibit pro-inflammatory cytokines .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazole-containing compounds reveals critical insights into how structural modifications influence biological activity:

CompoundStructural FeaturesBiological ActivityIC50 Values
Compound 1Methoxy group at position 4 on phenyl ringAntitumor1.61 µg/mL
Compound 2N-phenylcarboxamide groupCytotoxicity against A-431 cells< Doxorubicin
Compound 3Trifluoromethyl substitutionAnticonvulsantED50 = 18.4 mg/kg

Case Study 1: Antitumor Efficacy

In a comparative study involving various thiazole derivatives, this compound was tested against several human cancer cell lines. The results indicated that this compound exhibited promising cytotoxicity, particularly against breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics .

Case Study 2: Anticonvulsant Activity

Another research effort evaluated the anticonvulsant potential of this compound using the pentylenetetrazol (PTZ) model in rodents. The results demonstrated that it provided significant protection against seizures, suggesting a mechanism involving modulation of GABAergic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The following table summarizes critical structural differences and similarities between the target compound and selected analogs:

Compound Name Benzamide Substituent Thiazole/Other Heterocycle Substituent Heterocycle Type Molecular Weight (g/mol) Biological Activity
Target Compound 2-methoxy 5-[3-(trifluoromethyl)benzyl] Thiazole 380.42 Not explicitly reported
KRP-297 () 2-methoxy 5-[4-(trifluoromethyl)benzyl] Thiazolidinedione 438.42 Antidiabetic (PPARγ agonist)
4-Nitro-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]benzamide () 4-nitro 5-[3-(trifluoromethyl)benzyl] Thiazole 419.36 Not reported
Nitazoxanide () 2-acetyloxy 5-nitro Thiazole 307.28 Antiparasitic (PFOR inhibitor)
N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide () 2-nitro 5-[4-methylbenzyl] Thiazole 367.39 Not reported
(2E)-3-Phenyl-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acrylamide () Acrylamide (E-config) 5-[3-(trifluoromethyl)benzyl] Thiazole 404.40 Not reported

Key Observations

Substituent Effects on the Benzamide Ring
  • Methoxy vs.
  • Acetyloxy Group : Nitazoxanide’s 2-acetyloxy group contributes to its antiparasitic activity by enabling hydrolysis to an active metabolite, highlighting the role of labile substituents in prodrug design .
Substituent Effects on the Benzyl-Thiazole Moiety
  • Position of Trifluoromethyl Group : The target compound’s 3-(trifluoromethyl)benzyl group contrasts with KRP-297’s 4-(trifluoromethyl)benzyl substitution. This positional difference may affect steric interactions with biological targets, as seen in KRP-297’s antidiabetic activity via PPARγ modulation .
  • Methyl vs.
Heterocycle Modifications
  • Thiazole vs. Thiazolidinedione: KRP-297’s thiazolidinedione ring is a known pharmacophore in antidiabetic drugs (e.g., pioglitazone), suggesting that heterocycle replacement can redirect activity toward specific pathways .

Pharmacological Implications

  • Antidiabetic Activity : KRP-297’s thiazolidinedione core and 4-(trifluoromethyl)benzyl group are critical for PPARγ agonism, a mechanism absent in the target compound due to its thiazole ring .
  • Antimicrobial Potential: Analogs with nitro or halogen substituents (e.g., ) exhibit antimicrobial activity, suggesting that the target compound’s methoxy group could be optimized for similar applications .
  • Antiparasitic Activity : Nitazoxanide’s nitro-thiazole scaffold inhibits pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic parasites. The target compound lacks this nitro group, but its trifluoromethyl substitution may enhance bioavailability .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound KRP-297 4-Nitro Analog () Nitazoxanide
Molecular Formula C₁₈H₁₅F₃N₂O₂S C₂₀H₁₇F₃N₂O₄S C₁₈H₁₂F₃N₃O₃S C₁₂H₉N₃O₅S
Molecular Weight (g/mol) 380.42 438.42 419.36 307.28
LogP (Predicted) ~3.5 ~2.8 ~3.9 ~2.1
Hydrogen Bond Acceptors 5 7 7 8

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